(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Brand Name: Vulcanchem
CAS No.: 1001648-71-0
VCID: VC21126768
InChI: InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
SMILES: CCCNC1CCC2=C(C1O)SC(=N2)N
Molecular Formula: C10H17N3OS
Molecular Weight: 227.33 g/mol

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

CAS No.: 1001648-71-0

Cat. No.: VC21126768

Molecular Formula: C10H17N3OS

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol - 1001648-71-0

Specification

CAS No. 1001648-71-0
Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
IUPAC Name (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Standard InChI InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
Standard InChI Key UWNDKVURLHPSSG-XPUUQOCRSA-N
Isomeric SMILES CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N
SMILES CCCNC1CCC2=C(C1O)SC(=N2)N
Canonical SMILES CCCNC1CCC2=C(C1O)SC(=N2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator